molecular formula C22H12N4Na4O13S4 B1662376 Ponceau S CAS No. 6226-79-5

Ponceau S

Cat. No. B1662376
CAS RN: 6226-79-5
M. Wt: 760.6 g/mol
InChI Key: KQHKSGRIBYJYFX-WNDMICSESA-J
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Description

Ponceau S, also known as Acid Red 112 or C.I. 27195, is a sodium salt of a diazo dye . It is a light red color and is used to prepare a stain for rapid reversible detection of protein bands on nitrocellulose or polyvinylidene fluoride (PVDF) membranes (western blotting), as well as on cellulose acetate membranes . It does not appear to have a deleterious effect on the sequencing of blotted polypeptides and is therefore one method of choice for locating polypeptides on western blots for blot-sequencing .


Molecular Structure Analysis

The molecular formula of Ponceau S is C22H12N4Na4O13S4 . It has a molar mass of 760.57 g/mol . The structure of Ponceau S includes a naphthalene ring, which is diazotized and coupled with two sulfanilic acid molecules .


Chemical Reactions Analysis

Ponceau S is a dye that binds to proteins on PVDF or nitrocellulose membranes, producing red bands where there is protein . Unlike Coomassie Blue, another standard dye for visualizing proteins after SDS-PAGE, Ponceau S is reversible and is, therefore, compatible with most downstream applications .


Physical And Chemical Properties Analysis

Ponceau S is a brown powder with a molecular weight of 760.58 . It has an absorbance peak at 205 nm . The standard pH of this solution is acidic thanks to acetic acid .

Scientific Research Applications

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Ponceau S is used in a staining-based dot blot assay for rapid protein quantification of biological samples . This method is more reliable than the Bicinchoninic Acid (BCA) assay, especially for tissue-derived samples .

Methods of Application

The Ponceau S staining-based dot-blot assay is simple and rapid. It is compatible with biological samples lysed in RIPA or 2x SDS gel-loading buffer . The method involves applying the Ponceau S stain to a dot blot, which contains the protein samples. The stain binds to the proteins, allowing for their visualization and quantification .

Results or Outcomes

The Ponceau S staining-based dot-blot assay provides a more reliable measure of protein concentration than the BCA assay, particularly for tissue-derived samples .

Protein Band Detection

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Ponceau S is used for the rapid and reversible staining of protein bands on Western blot membranes, Polyvinylidene fluoride (PVDF), nitrocellulose, and cellulose acetate membranes .

Methods of Application

After electrophoresis, the protein-loaded membrane is stained with Ponceau S solution. The stain binds to the proteins, allowing for their visualization . The staining protocol with Ponceau S takes about 20 minutes, is non-toxic, and does not fix the protein, allowing for further analysis after staining .

Results or Outcomes

Ponceau S staining allows for the visualization of protein transfers after electrophoresis. It is important for confirming protein transfer and presence of the target of interest, saving time and valuable resources in experiments .

Spectrophotometric Protein Quantification

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Ponceau S can be used for protein quantification spectrophotometrically . This method is particularly useful when precise measurements of protein concentrations are required.

Methods of Application

The method involves applying Ponceau S stain to a sample containing proteins. The stain binds to the proteins, and the intensity of the resulting color is measured using a spectrophotometer. The intensity of the color is directly proportional to the concentration of protein in the sample .

Results or Outcomes

The spectrophotometric method provides a precise measure of protein concentration in a sample. It is particularly useful in experiments where accurate protein quantification is critical .

Visualization of Imperfections in Blots

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Ponceau S staining allows for the visualization of any imperfections in the blot such as bubbles and uneven transfer, which are important considerations when aiming for publication-quality images .

Methods of Application

After electrophoresis, the protein-loaded membrane is stained with Ponceau S solution. The stain binds to the proteins, allowing for their visualization . The staining protocol with Ponceau S takes about 20 minutes, is non-toxic, and does not fix the protein, allowing for further analysis after staining .

Results or Outcomes

Ponceau S staining allows for the identification of any imperfections in the blot, such as bubbles and uneven transfer. This is important for ensuring the quality of the results and for troubleshooting any issues that may arise during the experiment .

Staining in Western Blots

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Ponceau S is commonly used in Western blots as a stain for proteins to detect and record the pattern of protein bands .

Methods of Application

After electrophoresis, the protein-loaded membrane is stained with Ponceau S solution. The stain binds to the proteins, allowing for their visualization . The staining protocol with Ponceau S takes about 20 minutes, is non-toxic, and does not fix the protein, allowing for further analysis after staining .

Results or Outcomes

Ponceau S staining allows for the detection and recording of the pattern of protein bands in Western blots. This is important for ensuring the quality of the results and for troubleshooting any issues that may arise during the experiment .

Compatibility with Different Membranes

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Ponceau S is compatible with various types of membranes such as PVDF, nitrocellulose, or nylon membranes . This makes it a versatile stain for different types of experiments.

Methods of Application

The method involves applying Ponceau S stain to a sample containing proteins on different types of membranes. The stain binds to the proteins, allowing for their visualization .

Results or Outcomes

Ponceau S staining allows for the visualization of proteins on different types of membranes. This is important for ensuring the quality of the results and for troubleshooting any issues that may arise during the experiment .

Safety And Hazards

Ponceau S is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Ponceau S staining is a rapid and reversible staining method used for the detection of protein bands on Western blot membranes . Despite the availability of a wide range of commercial kits, protein quantification is often unreliable, especially for tissue-derived samples, leading to uneven loading in subsequent experiments . Therefore, Ponceau S staining-based dot-blot assay is presented as an alternative for protein quantification . This method is simple, rapid, more reliable than the BCA assay, compatible with biological samples lysed in RIPA or 2x SDS gel-loading buffer, and also inexpensive .

properties

IUPAC Name

tetrasodium;3-hydroxy-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHKSGRIBYJYFX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4Na4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889378
Record name C.I. Acid Red 112, tetrasodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark reddish-brown to brown powder; [Eastman Kodak MSDS]
Record name Ponceau S
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Product Name

Tetrasodium 3-hydroxy-4-(2-sulphonato-4-(4-sulphonatophenylazo)phenylazo)naphthalene-2,7-disulphonate

CAS RN

6226-79-5
Record name C.I. Acid Red 112
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Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:4)
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Record name C.I. Acid Red 112, tetrasodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 3-hydroxy-4-(2-sulphonato-4-(4-sulphonatophenylazo)phenylazo)naphthalene-2,7-disulphonate
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Record name PONCEAU S
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71,500
Citations
H Sander, S Wallace, R Plouse, S Tiwari… - Analytical biochemistry, 2019 - Elsevier
… ) Ponceau S was as sensitive as 0.1% (w/v) Ponceau S, we suggest the use of 0.01% (w/v) Ponceau S since many labs reuse Ponceau S … % (w/v) Ponceau S stain is sometimes difficult. …
Number of citations: 84 www.sciencedirect.com
TG Venkatesha, YA Nayaka, BK Chethana - Applied Surface Science, 2013 - Elsevier
… In the present study removal of Ponceau S from aqueous solution by magnesium oxide (MgO) nanoparticles has been studied using batch experiments and the influences of parameters …
Number of citations: 72 www.sciencedirect.com
HS El-Desoky, MM Ghoneim, NM Zidan - Desalination, 2010 - Elsevier
… of Ponceau S … Ponceau S was achieved by electro-Fenton oxidation for 30, 60 and 90 min, respectively. However, approximately 98% mineralization of 0.05, 0.1 and 0.3 mM Ponceau S …
Number of citations: 142 www.sciencedirect.com
BN Patil, DB Naik, VS Shrivastava - Desalination, 2011 - Elsevier
… Photocatalytic degradation studies were carried out for water soluble hazardous Ponceau-S … , economic and faster mode of removing Ponceau-S dye from aqueous solutions. The …
Number of citations: 70 www.sciencedirect.com
D Baena-Baldiris, A Montes-Robledo… - ACS …, 2020 - ACS Publications
… on the decolorization and degradation of azo dyes Ponceau S Red and Methyl Orange by a … An effective phytostimulation was observed in Ponceau S Red, which could be attributed to …
Number of citations: 37 pubs.acs.org
SV Bannur, SV Kulgod, SS Metkar, SK Mahajan… - Analytical …, 1999 - Elsevier
… The paper was stained with acidic solution of ponceau S (0.1% ponceau S in 5% acetic acid) … to use ponceau S because it was relatively easy to destain the background of ponceau S-…
Number of citations: 77 www.sciencedirect.com
DS Shirsath, VS Shrivastava - African Journal of Environmental Science …, 2012 - ajol.info
… application for the removal Ponceau-S dye from the aqueous … the higher percent removal of Ponceau-S dye at optimum pH … after Ponceau-S sorption that the adsorption of Ponceaus on …
Number of citations: 30 www.ajol.info
S Kiamouche, L Messaadia, H Lahmar… - Reaction Kinetics …, 2022 - Springer
… Our objective in this study is to eliminate one of the organic pollutants namely Ponceau S Red dye (PSR) or Acid Red 112 by AOPs under solar light irradiation. PSR is an anionic diazo …
Number of citations: 9 link.springer.com
WR Stochaj, T Berkelman… - Cold Spring Harbor …, 2006 - cshprotocols.cshlp.org
… Because Ponceau S is relatively insensitive (~1 μg of protein), only the most abundant proteins will be visible. However, it is a reversible stain that can be removed completely with …
Number of citations: 19 cshprotocols.cshlp.org
A Jaafar, A Darchen, A Driouich, Z Lakbaibi… - Inorganic Chemistry …, 2022 - Elsevier
… In this work, the removal of the hazardous Ponceau S dye (PS) from aqueous solutions was … In the present paper Ponceau S (PS) was used as a model of dye and its removal was …
Number of citations: 6 www.sciencedirect.com

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